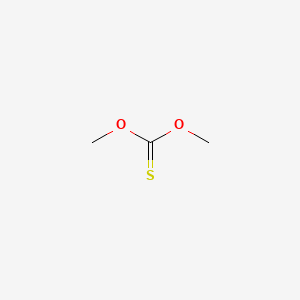

O,O'-Dimethyl monothiocarbonate

Description

Properties

CAS No. |

1115-13-5 |

|---|---|

Molecular Formula |

C3H6O2S |

Molecular Weight |

106.15 g/mol |

IUPAC Name |

dimethoxymethanethione |

InChI |

InChI=1S/C3H6O2S/c1-4-3(6)5-2/h1-2H3 |

InChI Key |

BJIKOZOULYUROB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=S)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Bonding

- O,O'-Dimethyl Monothiocarbonate: Contains a central thiocarbonate group (-O-C(=S)-O-) with methyl groups. The C=S bond (thione) confers distinct reactivity compared to C=O .

- Dimethyl Carbonate (DMC) : Features a carbonate group (-O-C(=O)-O-) with methyl substituents. The C=O bond is shorter and more polar than C=S, leading to higher thermal stability .

- Dimethyl Dithiocarbonate: Contains a dithiocarbonate group (-S-C(=S)-S-), offering enhanced nucleophilicity and lower thermal stability compared to monothiocarbonates .

Physical and Thermal Properties

- Glass Transition Temperature (Tg): Poly(trimethylene monothiocarbonate) (PTMMTC): Tg ≈ −17 to −25°C. Poly(trimethylene carbonate) (PTMC): Tg ≈ −25°C . Sulfur incorporation slightly elevates Tg due to increased chain rigidity but reduces crystallinity compared to dithiocarbonates .

Thermal Degradation :

| Polymer | Tg (°C) | Degradation Onset (°C) | Crystallinity |

|---|---|---|---|

| PTMMTC | −17 to −25 | 228.5 | Semi-crystalline (≤71%) |

| PTMC | −25 | 197 | Amorphous |

| Poly(dithiocarbonate) | −41 | 150–180 | Low |

Regioselectivity in Copolymerization

Monothiocarbonates derived from COS and epoxides exhibit regioselectivity influenced by catalyst steric/electronic effects. Cr-salen catalysts favor tail-to-head (TH) linkages (>98%) due to controlled nucleophilic attack at the epoxide’s methylene carbon .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for O,O'-Dimethyl monothiocarbonate, and how do reaction conditions influence product purity?

- Methodological Answer : this compound is synthesized via hydrolysis of carbonyl sulfide (OCS) under alkaline conditions, where monothiocarbonate forms as a transient intermediate . For cyclic monothiocarbonates, ring-opening polymerization (ROP) using catalysts like potassium tert-butoxide (KOtBu) at 0°C in THF is effective, yielding polymers with controlled molecular weights (e.g., Mn = 18.0 kg mol⁻¹, Đ = 1.5) . Reaction temperature and pH significantly affect purity; for example, acidic conditions promote unimolecular hydrolysis, while alkaline conditions stabilize monothiocarbonate intermediates. Purification via fractional distillation (boiling point ~72.4°C) or chromatography is recommended to isolate the compound from byproducts like trithiocarbonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.